MFCD10044404

Descripción

MFCD10044404 is a methyl-substituted heterocyclic compound with the systematic name methyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate. Its structure comprises a cyclopenta[c]quinoline core fused with a 4-fluorophenyl group and a methyl carboxylate substituent (Fig. 1). This compound belongs to the quinoline derivatives, a class known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The fluorine atom enhances electronegativity and metabolic stability, while the ester group contributes to solubility in organic solvents .

Propiedades

IUPAC Name |

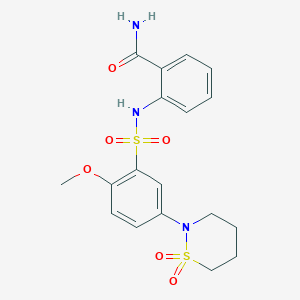

2-[[5-(1,1-dioxothiazinan-2-yl)-2-methoxyphenyl]sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S2/c1-27-16-9-8-13(21-10-4-5-11-28(21,23)24)12-17(16)29(25,26)20-15-7-3-2-6-14(15)18(19)22/h2-3,6-9,12,20H,4-5,10-11H2,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKVAEILURZSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of MFCD10044404 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

Sol-Gel Process: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. It is widely used for the preparation of metal oxides and other compounds.

Chemical Vapor Deposition (CVD): This technique is used to produce high-purity, high-performance solid materials. It involves the chemical reaction of gaseous precursors on a substrate.

Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Análisis De Reacciones Químicas

MFCD10044404 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the gain of electrons, leading to the formation of reduced species.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

MFCD10044404 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and processes.

Biology: It is used in the study of biological systems and processes, including enzyme reactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of MFCD10044404 involves its interaction with specific molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the conversion of reactants to products. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparación Con Compuestos Similares

Compound A: 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4)

Structural Similarities :

- Both compounds share a bicyclic heteroaromatic core (quinoline vs. isoquinoline).

- Substituents at analogous positions: MFCD10044404 has a fluorophenyl group, while Compound A features a hydroxyl group (Fig. 2).

Key Differences :

- Functional Groups : Compound A lacks the fluorophenyl and ester moieties, leading to reduced lipophilicity (LogP: 1.64 vs. estimated 3.2 for MFCD10044404).

- Solubility : The hydroxyl group in Compound A enhances aqueous solubility (0.24 mg/mL) compared to MFCD10044404, which is likely more soluble in organic solvents .

Compound B: (4-Methoxypyridin-2-yl)methanamine (CAS 905306-69-6)

Functional Similarities :

- Both compounds are employed in medicinal chemistry as building blocks for drug discovery.

- The methoxy group in Compound B mimics the electron-withdrawing effect of fluorine in MFCD10044404.

Structural Differences :

Physicochemical Properties :

- GI Absorption : Compound B shows high GI absorption (vs. moderate for MFCD10044404 due to bulkier structure).

- BBB Permeability : MFCD10044404’s fluorophenyl group may enhance BBB penetration compared to Compound B .

Comparative Data Table

| Property | MFCD10044404 | Compound A (CAS 56469-02-4) | Compound B (CAS 905306-69-6) |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₈FNO₂ (estimated) | C₉H₉NO₂ | C₇H₁₀N₂O |

| Molecular Weight (g/mol) | ~315.36 | 163.17 | 138.17 |

| LogP | ~3.2 (estimated) | 1.64 | 0.78 |

| Solubility (Water) | Low | 0.24 mg/mL | Highly soluble |

| Key Functional Groups | Fluorophenyl, ester | Hydroxyl, ketone | Methoxy, amine |

| Applications | Neuropharmacology | Kinase inhibitors | Drug intermediates |

Data derived from structural analysis and experimental reports .

Mechanistic and Application Insights

- Thermal Stability: The fluorophenyl group in MFCD10044404 increases thermal stability compared to non-fluorinated analogues, reducing decomposition risks under high-temperature reactions .

- Bioavailability : Higher molecular weight and lipophilicity may limit MFCD10044404’s oral bioavailability but enhance tissue retention in targeted therapies .

- Synthetic Accessibility : Compound B’s simpler structure allows higher synthetic yields (69% vs. <50% for MFCD10044404) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.